6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine
CAS No.: 63111-50-2
Cat. No.: VC15988196
Molecular Formula: C7H6Cl2N2
Molecular Weight: 189.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63111-50-2 |
|---|---|
| Molecular Formula | C7H6Cl2N2 |
| Molecular Weight | 189.04 g/mol |
| IUPAC Name | 6,8-dichloro-2,3-dihydroimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C7H6Cl2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2 |
| Standard InChI Key | LUTUICQZQNADJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C=C(C=C(C2=N1)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyridine ring fused to a dihydroimidazole ring, with chlorine atoms at the 6- and 8-positions (Figure 1). The dihydroimidazole component introduces partial saturation, reducing aromaticity and influencing reactivity. Key structural descriptors include:
Computed Physicochemical Parameters
PubChem data highlight critical properties governing its behavior in biological and synthetic systems :
| Property | Value |
|---|---|
| XLogP3 | 1.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Topological Polar Surface Area | 15.6 Ų |
| Rotatable Bond Count | 0 |
The low polar surface area and moderate lipophilicity () suggest favorable membrane permeability, a trait advantageous in drug design .
Synthesis and Derivatives
Green Synthesis Strategies
Recent advances emphasize eco-friendly methodologies. A notable approach employs molecular iodine () as a catalyst under ultrasonication, enabling a one-pot, three-component coupling of:
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2-Aminopyridine derivatives
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Acetophenones
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Dimedone
This method, conducted in aqueous media, achieves yields up to 96% with minimal catalyst loading (20 mol% ) and short reaction times (30–60 min) . The protocol’s sustainability stems from avoiding toxic solvents and reducing energy input via ultrasonic irradiation .
Derivative Functionalization
The chlorine substituents and dihydroimidazole ring offer sites for further modification. For instance, VulcanChem reports the synthesis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde, introducing a reactive aldehyde group for subsequent conjugation. Such derivatives expand applications in medicinal chemistry and materials science.
Applications in Materials Science
Fluorescent Probes
Pyrido[2',3':4,5]imidazo[4,5-b]quinoline derivatives derived from imidazopyridines exhibit strong fluorescence (: 450–550 nm), making them candidates for optical sensors or bioimaging agents . The dichloro-substituted variant’s electron-deficient structure could further tune emission properties.
Corrosion Inhibition
Imidazopyrimidines and related compounds show promise as corrosion inhibitors for metals in acidic environments. Their planar structures facilitate adsorption onto metal surfaces, forming protective layers .
Challenges and Future Directions
Synthetic Optimization
While current methods are efficient, scaling production requires addressing:
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Purification challenges due to byproduct formation.
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Cost-effective halogenation strategies for large-scale synthesis.
Pharmacological Profiling
Comprehensive in vitro and in vivo studies are needed to elucidate:
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